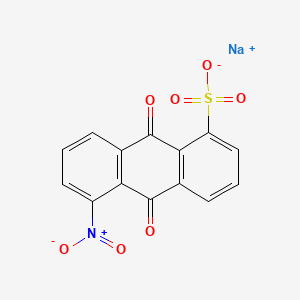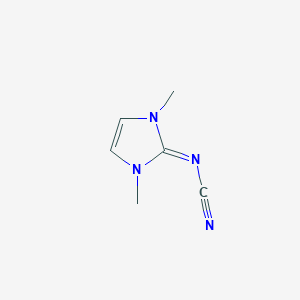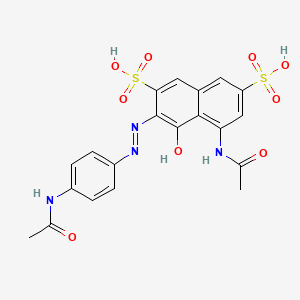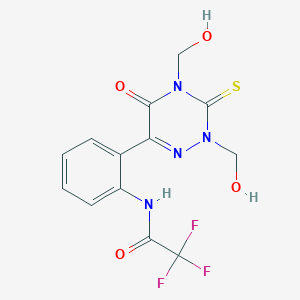
2,4-Di(hydroxymethyl)-3-thioxo-6-(2-trifluoroacetylaminophenyl)-1,2,4-triazine-5(2H,4H)one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di(hydroxymethyl)-3-thioxo-6-(2-trifluoroacetylaminophenyl)-1,2,4-triazine-5(2H,4H)one is a complex organic compound belonging to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with hydroxymethyl, thioxo, and trifluoroacetylaminophenyl groups. These functional groups confer specific chemical properties and reactivity, making the compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(hydroxymethyl)-3-thioxo-6-(2-trifluoroacetylaminophenyl)-1,2,4-triazine-5(2H,4H)one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of Hydroxymethyl Groups: Hydroxymethyl groups can be introduced via formaldehyde reactions, often using a Mannich-type reaction.
Thioxo Group Addition: The thioxo group is typically introduced through sulfurization reactions, using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Attachment of Trifluoroacetylaminophenyl Group: This step involves the acylation of the triazine ring with trifluoroacetic anhydride and an appropriate aminophenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or sulfide.
Substitution: The aromatic ring and triazine core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The trifluoroacetylaminophenyl group is particularly noted for its bioactivity.
Medicine
In medicine, derivatives of this compound are explored for drug development. The compound’s structure allows for the design of molecules that can interact with specific biological targets, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,4-Di(hydroxymethyl)-3-thioxo-6-(2-trifluoroacetylaminophenyl)-1,2,4-triazine-5(2H,4H)one involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetylaminophenyl group can form strong interactions with protein active sites, while the triazine core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-(2-trifluoroacetylaminophenyl)-1,3,5-triazine: Similar structure but with amino groups instead of hydroxymethyl and thioxo groups.
2,4-Di(hydroxymethyl)-6-(2-trifluoroacetylaminophenyl)-1,3,5-triazine: Lacks the thioxo group.
3-Thioxo-6-(2-trifluoroacetylaminophenyl)-1,2,4-triazine-5(2H,4H)one: Lacks the hydroxymethyl groups.
Uniqueness
The presence of both hydroxymethyl and thioxo groups, along with the trifluoroacetylaminophenyl substitution, makes 2,4-Di(hydroxymethyl)-3-thioxo-6-(2-trifluoroacetylaminophenyl)-1,2,4-triazine-5(2H,4H)one unique. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
134793-43-4 |
|---|---|
Fórmula molecular |
C13H11F3N4O4S |
Peso molecular |
376.31 g/mol |
Nombre IUPAC |
N-[2-[2,4-bis(hydroxymethyl)-5-oxo-3-sulfanylidene-1,2,4-triazin-6-yl]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H11F3N4O4S/c14-13(15,16)11(24)17-8-4-2-1-3-7(8)9-10(23)19(5-21)12(25)20(6-22)18-9/h1-4,21-22H,5-6H2,(H,17,24) |
Clave InChI |
SIFQRPDOTAOSPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN(C(=S)N(C2=O)CO)CO)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


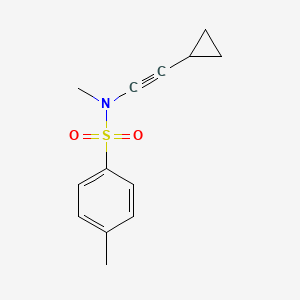
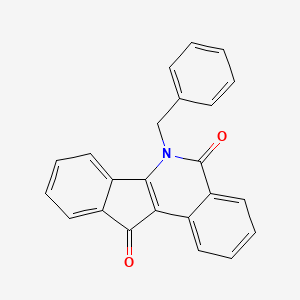
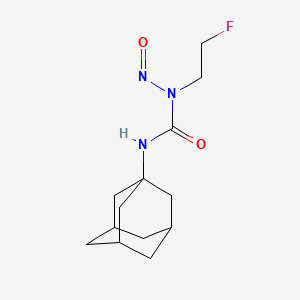

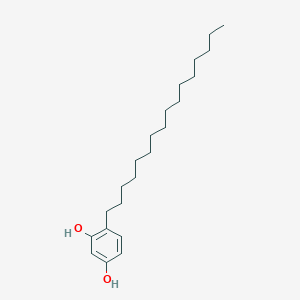
![7-[[2-(2-Aminothiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B12814490.png)
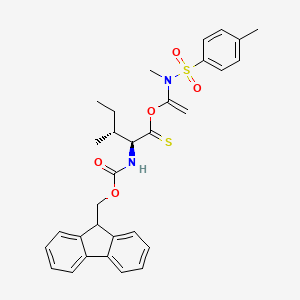
![2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one](/img/structure/B12814510.png)
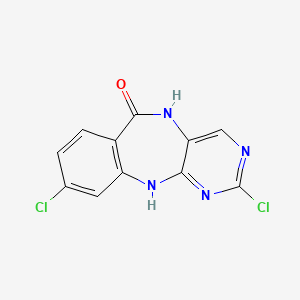
![8'-Methoxy-3-methyl-6'-nitrospiro[1,3-benzothiazole-2,2'-1,3-benzoxazine]](/img/structure/B12814524.png)

